Butyrylthiocholine
Overview
Description
Butyrylthiocholine is a sulfur-containing analog of butyrylcholine. It is hydrolyzed by the enzyme butyrylcholinesterase to produce butyrate and thiocholine . This compound is primarily used as a reagent in the determination of butyrylcholinesterase activity .
Preparation Methods
Butyrylthiocholine can be synthesized through the esterification of butyric acid with thiocholine . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Chemical Reactions Analysis
Butyrylthiocholine undergoes hydrolysis catalyzed by butyrylcholinesterase to form butyrate and thiocholine . This reaction is commonly used in biochemical assays to measure the activity of butyrylcholinesterase. The hydrolysis reaction can be monitored by measuring the decrease in absorbance of a chromogenic reagent such as 5,5’-dithiobis-2-nitrobenzoic acid (DTNB), which reacts with thiocholine to form a yellow-colored product .
Scientific Research Applications
Butyrylthiocholine is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It serves as a substrate in assays to measure the activity of butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters . This enzyme is of interest in the study of neurodegenerative diseases such as Alzheimer’s disease, where its activity is often altered . Additionally, this compound is used in the development of cholinesterase inhibitors, which have therapeutic potential in the treatment of conditions like myasthenia gravis and organophosphate poisoning .
Mechanism of Action
Butyrylthiocholine exerts its effects by serving as a substrate for butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound to butyrate and thiocholine . This reaction involves the cleavage of the ester bond in this compound, resulting in the formation of the two products. The activity of butyrylcholinesterase can be measured by monitoring the production of thiocholine, which reacts with chromogenic reagents to produce a measurable color change .
Comparison with Similar Compounds
Butyrylthiocholine is similar to other choline-based esters such as acetylcholine and butyrylcholine. it is unique in that it contains a sulfur atom in place of the oxygen atom found in the ester bond of butyrylcholine . This structural difference allows this compound to be specifically hydrolyzed by butyrylcholinesterase, making it a valuable tool in the study of this enzyme . Other similar compounds include acetylthiocholine and propionylthiocholine, which are also used as substrates in cholinesterase assays .
Biological Activity
Butyrylthiocholine (BTC) is a synthetic substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes various choline esters. Understanding the biological activity of BTC is crucial for its application in clinical diagnostics and research, particularly in the assessment of cholinesterase activity and the development of therapeutic agents.
This compound acts as a substrate for BChE, facilitating the hydrolysis reaction that produces butyric acid and thiocholine. The enzymatic reaction can be described by Michaelis-Menten kinetics, where the rate of reaction depends on the concentration of BTC and the enzyme's affinity for the substrate. Studies have shown that BTC concentrations ranging from 0.005 mM to 3.0 mM yield significant hydrolysis rates, with a Michaelis constant () of approximately 0.10 mM for human BChE .
Assay Methodology
The assessment of BChE activity using BTC typically involves spectrophotometric methods, where the increase in absorbance at 412 nm correlates with the enzymatic activity. The standard assay conditions include:
- Buffer : 0.1 M potassium phosphate, pH 7.0
- Substrate : 1 mM this compound iodide
- Reagent : 0.5 mM 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB)
The reaction mixture is incubated, and absorbance changes are monitored to quantify enzyme activity .
Case Study: Serum Dilution Effects
A study highlighted that serum dilution significantly affects BChE activity measurements when using BTC as a substrate. A 400-fold dilution of serum with a BTC concentration of 5 mM was found optimal for accurate BChE activity assessment. This underscores the importance of standardizing assay conditions to ensure reliable results .
Inhibition Studies
Inhibition studies have demonstrated that various compounds, including organophosphates like chlorpyrifos oxon, can inhibit BChE activity when this compound is used as a substrate. The inhibition kinetics followed simple Michaelis-Menten dynamics, revealing insights into potential therapeutic interventions against pesticide toxicity .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Parameter | Value |
---|---|
Substrate Concentration Range | 0.005 mM – 3.0 mM |
Michaelis Constant () | ~0.10 mM |
Optimal Serum Dilution Factor | 400-fold dilution |
Assay Reagents | DTNB (0.5 mM), Potassium Phosphate Buffer (pH 7.0) |
Implications for Clinical Practice
The accurate measurement of BChE activity using this compound has significant implications in clinical settings:
- Diagnostics : It serves as a diagnostic marker for assessing exposure to organophosphates and other cholinergic agents.
- Therapeutics : Understanding the kinetics and inhibition profiles can aid in developing antidotes for poisoning and enhancing detoxification strategies.
Properties
CAS No. |
4555-00-4 |
---|---|
Molecular Formula |
C9H20NOS+ |
Molecular Weight |
190.33 g/mol |
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
AWBGQVBMGBZGLS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SCC[N+](C)(C)C |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C |
Key on ui other cas no. |
4555-00-4 1866-16-6 |
Pictograms |
Irritant |
Synonyms |
(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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